H-Ile-Pro-Pro-OH (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

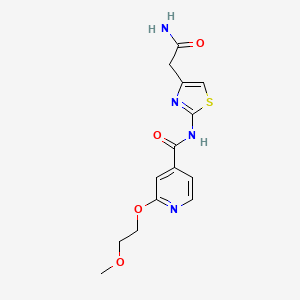

H-Ile-Pro-Pro-OH (hydrochloride) is a milk-derived tripeptide known for its ability to inhibit the angiotensin-converting enzyme. This enzyme plays a crucial role in regulating blood pressure, and the inhibition of this enzyme by H-Ile-Pro-Pro-OH (hydrochloride) has been shown to have antihypertensive effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Pro-Pro-OH (hydrochloride) typically involves the sequential coupling of amino acids. The process begins with the protection of the amino group of isoleucine, followed by the coupling of proline residues. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of H-Ile-Pro-Pro-OH (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

H-Ile-Pro-Pro-OH (hydrochloride) primarily undergoes hydrolysis and peptide bond formation reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions

The synthesis of H-Ile-Pro-Pro-OH (hydrochloride) involves reagents such as protected amino acids, coupling agents like carbodiimides, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major product formed from the synthesis of H-Ile-Pro-Pro-OH (hydrochloride) is the tripeptide itself. During hydrolysis, the peptide bonds are cleaved, resulting in the formation of individual amino acids .

Aplicaciones Científicas De Investigación

H-Ile-Pro-Pro-OH (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.

Biology: Investigated for its role in regulating blood pressure and its effects on endothelial cell function.

Medicine: Explored as a potential therapeutic agent for treating hypertension and cardiovascular diseases.

Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.

Mecanismo De Acción

H-Ile-Pro-Pro-OH (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, H-Ile-Pro-Pro-OH (hydrochloride) reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets involved include the active site of the angiotensin-converting enzyme and the pathways regulating nitric oxide production .

Comparación Con Compuestos Similares

H-Ile-Pro-Pro-OH (hydrochloride) is unique among similar compounds due to its specific amino acid sequence and its potent inhibitory effect on the angiotensin-converting enzyme. Similar compounds include:

Val-Pro-Pro: Another milk-derived tripeptide with antihypertensive properties.

Leu-Pro-Pro: A tripeptide with similar inhibitory effects on the angiotensin-converting enzyme.

Phe-Pro-Pro: A tripeptide that also exhibits antihypertensive effects but with different potency.

These compounds share structural similarities but differ in their amino acid composition and inhibitory potency .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H/t10-,11-,12-,13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXZJOQURIUXLP-KRBYAKJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2400172.png)

![4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2400174.png)